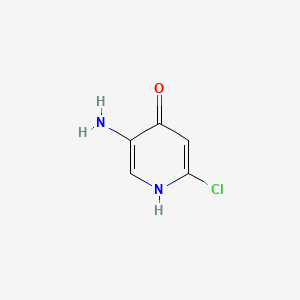

5-Amino-2-chloropyridin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-1-4(9)3(7)2-8-5/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVVXGWZNUNTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663816 | |

| Record name | 5-Amino-2-chloropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138084-66-9 | |

| Record name | 5-Amino-2-chloropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-2-chloropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 5-Amino-2-chloropyridin-4-ol, a valuable pyridine derivative for pharmaceutical and agrochemical research. The synthesis is presented as a two-step process commencing from 2-chloro-4-hydroxypyridine. This document outlines the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed through two key transformations:

-

Nitration: The initial step involves the nitration of the starting material, 2-chloro-4-hydroxypyridine, to yield the intermediate compound, 2-chloro-5-nitro-pyridin-4-ol. This reaction introduces a nitro group at the 5-position of the pyridine ring.

-

Reduction: The subsequent step is the reduction of the nitro group in 2-chloro-5-nitro-pyridin-4-ol to an amino group, affording the final product, this compound.

This pathway is an efficient method for the preparation of the target molecule, utilizing common and accessible reagents.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yields are based on analogous reactions and may vary depending on the specific experimental conditions.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |

| 1 | Nitration | 2-chloro-4-hydroxypyridine | 2-chloro-5-nitro-pyridin-4-ol | Conc. HNO₃, Conc. H₂SO₄ | - | 70-80 (estimated) |

| 2 | Reduction | 2-chloro-5-nitro-pyridin-4-ol | This compound | Iron powder, HCl | Ethanol/Water | 85-95 (estimated) |

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of 2-chloro-5-nitro-pyridin-4-ol (Nitration)

This protocol is adapted from the nitration of similar pyridine derivatives.

Materials:

-

2-chloro-4-hydroxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2-chloro-4-hydroxypyridine to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

-

Once the starting material is completely dissolved, prepare a nitrating mixture by cautiously adding concentrated nitric acid to a portion of concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 2-chloro-4-hydroxypyridine in sulfuric acid, maintaining the reaction temperature between 0-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid product, 2-chloro-5-nitro-pyridin-4-ol, is collected by vacuum filtration.

-

Wash the solid with cold deionized water until the filtrate is neutral.

-

Dry the product under vacuum to obtain the purified 2-chloro-5-nitro-pyridin-4-ol.

Step 2: Synthesis of this compound (Reduction)

This protocol is adapted from the reduction of a similar nitro compound.

Materials:

-

2-chloro-5-nitro-pyridin-4-ol

-

Iron powder

-

Ethanol

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) or other suitable base

-

Ethyl Acetate or other suitable organic solvent for extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-nitro-pyridin-4-ol and iron powder in a mixture of ethanol and water.

-

Add a catalytic amount of concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain this temperature, monitoring the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the iron residues. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthesis pathway.

Caption: Synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis.

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-chloropyridin-4-ol and Its Isomers

This technical guide delves into the core physicochemical properties, experimental methodologies, and potential biological relevance of 5-Amino-2-chloropyridin-4-ol and its isomers. The information is presented to facilitate research and development in medicinal chemistry and related fields.

Physicochemical Properties of Aminochloropyridine Isomers

The following table summarizes the known physicochemical properties of various isomers of this compound. These compounds share the same molecular formula (C₅H₅ClN₂O or C₅H₅ClN₂) and molecular weight, but differ in the arrangement of their functional groups, leading to distinct physical and chemical characteristics.

| Property | 5-Amino-2-chloropyridine[1][2][3] | 2-Amino-5-chloropyridine | 4-Amino-2-chloropyridine | 2-Amino-4-chloropyridine[4] |

| Molecular Formula | C₅H₅ClN₂ | C₅H₅ClN₂ | C₅H₅ClN₂ | C₅H₅ClN₂ |

| Molecular Weight | 128.56 g/mol | 128.56 g/mol | 128.56 g/mol | 128.56 g/mol |

| CAS Number | 5350-93-6 | 1072-98-6 | 14432-12-3 | 19798-80-2 |

| Appearance | Solid | Off-white to light yellow crystalline solid[5] | - | White to light brown crystalline powder |

| Melting Point | 81-83 °C | 136-138 °C[5] | - | 129-133 °C |

| Boiling Point | - | - | - | - |

| Solubility | - | Moderately soluble in water; soluble in organic solvents like ethanol and methanol[5] | - | - |

| pKa | Data not available | Data not available | Data not available | Data not available |

| LogP | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

This section details standardized methodologies for determining key physicochemical properties of organic compounds like this compound and its isomers.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus with a calibrated thermometer.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[6][7][8][9]

-

A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Determination

Solubility provides insights into a compound's polarity and potential for formulation.

Protocol:

-

Add a small, pre-weighed amount of the compound (e.g., 1-5 mg) to a vial.

-

Add a measured volume of the desired solvent (e.g., 1 mL of water, ethanol, or DMSO).

-

Vortex the mixture vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid.

-

If the compound dissolves, it is considered soluble under those conditions. The process can be repeated with increasing amounts of solute to determine the saturation point.[10][11][12][13]

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values.

Protocol (Spectrophotometric Method):

-

Prepare a series of buffer solutions with a range of known pH values.

-

Dissolve the compound in each buffer to a constant concentration.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

The pKa can be determined by plotting the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[14]

Protocol (NMR Spectroscopy):

-

The compound is dissolved in a suitable deuterated solvent mixed with water.

-

The ¹H NMR spectrum is acquired at various pH values.

-

The chemical shift of a proton sensitive to the ionization state of the molecule is plotted against pH.

-

The pKa is the pH at the midpoint of the resulting titration curve.[15][16][17]

LogP Determination

The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity, a key parameter in drug absorption and distribution.

Protocol (Shake-Flask Method):

-

Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

After separation of the layers, the concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol (RP-HPLC Method):

-

A series of reference compounds with known LogP values are injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system.

-

The retention times of the reference compounds are measured.

-

A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known LogP values.

-

The test compound is then injected under the same conditions, and its retention time is used to calculate its LogP from the calibration curve.[18][19][20][21][22]

Visualizations

Experimental Workflow: Synthesis of Aminochloropyridines

The following diagram illustrates a generalized synthetic route for the preparation of aminochloropyridine derivatives, which often serve as key intermediates in the synthesis of more complex molecules.

Potential Signaling Pathway Involvement

Aminopyridine derivatives have been investigated for their activity against various biological targets, including enzymes and receptors. One such area of interest is their potential to modulate inflammatory pathways. The diagram below illustrates a simplified representation of the prostaglandin E2 (PGE2) synthesis pathway, which is a target for some anti-inflammatory drugs.

References

- 1. 5-Amino-2-chloropyridine | C5H5ClN2 | CID 79305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-2-chloropyridine 98 5350-93-6 [sigmaaldrich.com]

- 3. 5-Amino-2-chloropyridine | 5350-93-6 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. m.youtube.com [m.youtube.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 18. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. agilent.com [agilent.com]

- 20. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Amino-2-chloropyridine and its Isomer 5-Amino-2-chloropyridin-4-ol (CAS 138084-66-9)

Disclaimer: This technical guide addresses the significant lack of available data for 5-Amino-2-chloropyridin-4-ol (CAS 138084-66-9). Due to the limited specific information for this compound, this document provides a comprehensive overview of the closely related and well-documented isomer, 5-Amino-2-chloropyridine (CAS 5350-93-6) , as a valuable reference for researchers, scientists, and drug development professionals. Information currently available for this compound is included where found, and the distinction between the two compounds is clearly noted.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. However, publicly accessible, detailed technical information is scarce. In contrast, its isomer, 5-Amino-2-chloropyridine, is a well-characterized compound utilized as a key intermediate in the synthesis of various biologically active molecules. This guide focuses primarily on the available data for 5-Amino-2-chloropyridine while presenting the limited information found for this compound.

Physicochemical Properties

Quantitative data for this compound is sparse. The available information, alongside the comprehensive data for 5-Amino-2-chloropyridine, is summarized below for comparison.

Table 1: Physicochemical Data

| Property | This compound (CAS 138084-66-9) | 5-Amino-2-chloropyridine (CAS 5350-93-6) |

| Molecular Formula | C₅H₅ClN₂O[1] | C₅H₅ClN₂[2] |

| Molecular Weight | 144.56 g/mol [1] | 128.56 g/mol [2] |

| Melting Point | No data available | 81-83 °C (lit.)[2] |

| Boiling Point | 517.347 °C at 760 mmHg (calculated) | No data available |

| Flash Point | 266.682 °C (calculated) | No data available |

| Solubility | Soluble (qualitative) | No specific data available |

| pKa | No data available | No specific data available |

| Appearance | Solid[2] | Solid[2] |

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) was found for this compound in the conducted searches. The following sections detail the available spectroscopic information for 5-Amino-2-chloropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Amino-2-chloropyridine

-

¹H NMR: Spectra for 5-Amino-2-chloropyridine are publicly available and can be accessed through chemical databases.

-

¹³C NMR: Carbon NMR data is also available, providing a complete structural characterization of the molecule.

Infrared (IR) Spectroscopy of 5-Amino-2-chloropyridine

FTIR spectra of 5-Amino-2-chloropyridine are available and show characteristic peaks for the amine and aromatic functionalities.

Mass Spectrometry (MS) of 5-Amino-2-chloropyridine

Mass spectral data for 5-Amino-2-chloropyridine is available, confirming its molecular weight and fragmentation pattern.

Experimental Protocols

Synthesis of 5-Amino-2-chloropyridine

One common synthetic route to 5-Amino-2-chloropyridine involves the chlorination of 2-aminopyridine.

Protocol: Chlorination of 2-Aminopyridine

This protocol is a generalized representation based on established chemical principles.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminopyridine in a suitable strong acid medium (e.g., concentrated sulfuric acid) in a reaction vessel equipped with a stirrer and cooling bath.

-

Chlorination: Slowly add a chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide) to the reaction mixture while maintaining a low temperature to control the reaction rate and prevent over-chlorination.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it over ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to precipitate the crude product. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain pure 5-Amino-2-chloropyridine.

Caption: Synthetic workflow for 5-Amino-2-chloropyridine.

Biological Activity and Applications

There is no specific information available regarding the biological activity or mechanism of action of this compound.

5-Amino-2-chloropyridine, on the other hand, is a valuable building block in medicinal chemistry. It is used in the synthesis of various compounds with potential therapeutic applications. For instance, it has been utilized in the development of molecules targeting G-protein-coupled receptors (GPCRs), which are implicated in a wide range of physiological processes and are important drug targets. One notable application is in the discovery of agonists for GPR119, a receptor involved in glucose homeostasis, making it a target for anti-diabetic drugs.[3]

Signaling Pathways

No information was found describing the involvement of this compound in any signaling pathways. The role of 5-Amino-2-chloropyridine is primarily as a synthetic intermediate; therefore, its direct interaction with signaling pathways is not typically studied. However, the molecules synthesized from it may have specific targets within cellular signaling cascades. For example, GPR119 agonists, which can be synthesized using 5-amino-2-chloropyridine derivatives, would modulate signaling pathways downstream of GPR119, such as the cyclic AMP (cAMP) pathway, leading to insulin secretion.

Caption: GPR119 signaling pathway.

Conclusion

While this compound (CAS 138084-66-9) is commercially available, a comprehensive technical profile is conspicuously absent from the public domain. This guide has provided the limited available data for this compound and has offered a detailed overview of its well-characterized isomer, 5-Amino-2-chloropyridine. The information on 5-Amino-2-chloropyridine, including its physicochemical properties, spectroscopic data, synthetic protocols, and its utility as a building block in drug discovery, serves as a valuable resource for researchers working with related pyridine scaffolds. Further research is required to elucidate the specific properties and potential applications of this compound.

References

- 1. 2-Amino-5-chloropyridine(1072-98-6) 1H NMR [m.chemicalbook.com]

- 2. 5-Amino-2-chloropyridine 98 5350-93-6 [sigmaaldrich.com]

- 3. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Structure Elucidation of 5-Amino-2-chloropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical framework for the structure elucidation of 5-Amino-2-chloropyridin-4-ol. As of the compilation of this guide, detailed experimental data for this specific isomer is not extensively available in public databases. The methodologies and expected data herein are based on established principles of organic spectroscopy and plausible synthetic routes derived from related compounds.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the aminopyridine scaffold in pharmacologically active molecules. The precise determination of its chemical structure is a prerequisite for understanding its physicochemical properties, biological activity, and for ensuring the purity and consistency of its synthesis. This guide outlines a systematic approach to the structural confirmation of this compound, integrating data from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Proposed Synthesis

A plausible synthetic route for this compound could start from 2,4-dichloro-5-nitropyridine. This pathway involves a selective nucleophilic aromatic substitution of the chlorine at the C4 position with a hydroxide, followed by the reduction of the nitro group.

Synthetic Workflow Diagram

Caption: A proposed two-step synthesis of this compound.

Structure Elucidation Workflow

The comprehensive characterization of a novel compound like this compound follows a logical progression of analytical techniques to unambiguously determine its molecular formula and connectivity.

Elucidation Workflow Diagram

Technical Guide: Physicochemical Properties of 5-Amino-2-chloropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular formula and molecular weight of the heterocyclic compound 5-Amino-2-chloropyridin-4-ol. The information presented herein is foundational for researchers and professionals engaged in chemical synthesis, drug design, and molecular modeling.

Core Molecular Data

The fundamental physicochemical properties of this compound have been determined based on its chemical structure. This compound is a substituted pyridine ring, featuring an amino group at the 5th position, a chloro group at the 2nd position, and a hydroxyl group at the 4th position. These substitutions dictate its empirical formula and overall molecular mass.

A comprehensive summary of these core quantitative data points is provided in the table below for ease of reference and comparison.

| Property | Value |

| Chemical Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol |

Note: The molecular weight is calculated based on the isotopic masses of the constituent elements.

Experimental Protocols

As of the latest literature review, specific experimental protocols for the synthesis and analysis of this compound are not widely documented, suggesting it may be a novel or less-common compound. However, standard analytical techniques would be employed for its characterization.

Protocol for Molecular Weight Determination:

Mass spectrometry would be the definitive method for confirming the molecular weight of this compound.

-

Sample Preparation: A dilute solution of the synthesized and purified compound would be prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would be utilized.

-

Ionization: Electrospray ionization (ESI) in positive ion mode would be appropriate to generate the protonated molecule [M+H]⁺.

-

Analysis: The mass-to-charge ratio (m/z) of the parent ion would be measured. The expected m/z for [C₅H₅ClN₂O + H]⁺ would be approximately 145.0166, which corresponds to the calculated exact mass of the neutral molecule (144.0090) plus the mass of a proton.

-

Data Interpretation: The resulting mass spectrum would be analyzed to confirm the presence of the target molecular ion peak and its isotopic pattern, which is characteristic of a chlorine-containing compound.

Protocol for Elemental Analysis:

Combustion analysis would be used to experimentally verify the empirical formula.

-

Sample Preparation: A precisely weighed sample of the dry, pure compound is required.

-

Instrumentation: An elemental analyzer would be used.

-

Procedure: The sample is combusted in a furnace with excess oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors. Chlorine content is typically determined by a separate titration method after combustion.

-

Calculation: The weight percentages of carbon, hydrogen, nitrogen, and chlorine are calculated and compared against the theoretical percentages derived from the chemical formula C₅H₅ClN₂O.

Mandatory Visualizations

The logical relationship between the compound's name and its fundamental molecular properties is illustrated in the following diagram.

Caption: Logical flow from compound name to its formula and molecular weight.

Navigating the Solubility Landscape of 5-Amino-2-chloropyridin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Amino-2-chloropyridin-4-ol in various organic solvents. Due to the limited availability of specific quantitative data for this compound in public literature, this document focuses on equipping researchers with the necessary experimental protocols and data presentation structures to conduct and interpret solubility studies. This guide is intended for an audience with a professional background in chemistry and pharmacology.

Introduction to this compound and its Solubility

This compound is a substituted pyridine derivative. The solubility of such compounds is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and routes of administration. While qualitative statements suggest that related aminopyridine compounds exhibit solubility in organic solvents like ethanol and methanol, precise quantitative data is essential for informed decision-making in a research and development setting. This guide outlines the standardized methodologies to generate such crucial data.

Quantitative Solubility Data Presentation

Effective data management is paramount in scientific research. The following table provides a structured format for presenting experimentally determined solubility data for this compound. This standardized presentation facilitates clear comparison across different solvent systems.

| Solvent Classification | Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Alcohols | Methanol | 25 | Data | Data | Shake-Flask Method | e.g., pH of saturated solution |

| Ethanol | 25 | Data | Data | Shake-Flask Method | ||

| Isopropanol | 25 | Data | Data | Shake-Flask Method | ||

| Ketones | Acetone | 25 | Data | Data | Shake-Flask Method | |

| Methyl Ethyl Ketone | 25 | Data | Data | Shake-Flask Method | ||

| Esters | Ethyl Acetate | 25 | Data | Data | Shake-Flask Method | |

| Ethers | Tetrahydrofuran (THF) | 25 | Data | Data | Shake-Flask Method | |

| Diethyl Ether | 25 | Data | Data | Shake-Flask Method | ||

| Hydrocarbons | Toluene | 25 | Data | Data | Shake-Flask Method | |

| Heptane | 25 | Data | Data | Shake-Flask Method | ||

| Amides | Dimethylformamide (DMF) | 25 | Data | Data | Shake-Flask Method | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 25 | Data | Data | Shake-Flask Method |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed step-by-step guide for its implementation.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter (for aqueous-organic mixtures, if applicable)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies can be conducted to determine the time required to reach a solubility plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

Visualization of the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the shake-flask solubility determination method.

This structured approach to determining and presenting the solubility of this compound will empower researchers to generate reliable and comparable data, facilitating its application in drug development and other scientific endeavors.

An In-depth Technical Guide to the Tautomerism and Stability of 5-Amino-2-chloropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric forms of 5-Amino-2-chloropyridin-4-ol, a substituted pyridin-4-ol of interest in medicinal chemistry and materials science. Given the critical role of tautomerism in molecular recognition, biological activity, and physicochemical properties, a thorough understanding of the tautomeric equilibrium of this compound is paramount for its effective application. This document synthesizes information from analogous systems to predict its behavior and outlines the experimental and computational methodologies required for its detailed study.

Introduction to Tautomerism in Pyridin-4-ol Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are readily interconvertible. In the case of pyridin-4-ol derivatives, the most significant tautomeric equilibrium exists between the enol-like pyridin-4-ol form and the keto-like pyridin-4(1H)-one form. This equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, the polarity of the solvent, and intermolecular interactions such as hydrogen bonding.[1][2][3] The position of this equilibrium dictates the molecule's hydrogen bonding capacity, aromaticity, and overall shape, which are crucial determinants of its interaction with biological targets.

For this compound, three principal tautomeric forms are considered: the pyridin-4-ol (enol), the pyridin-4(1H)-one (keto), and a potential zwitterionic form.

Figure 1: Tautomeric forms of this compound.

Stability of Tautomers: A Predictive Analysis

-

Electronic Effects: The amino group at the 5-position is an electron-donating group, which can stabilize the pyridone form through resonance. The chloro group at the 2-position is electron-withdrawing, which can influence the acidity of the N-H and O-H protons.

-

Solvent Effects: In nonpolar solvents, the less polar pyridin-4-ol form may be favored. Conversely, polar protic solvents are expected to significantly favor the more polar pyridin-4(1H)-one tautomer due to stronger solvation and hydrogen bonding interactions.[4]

-

Intermolecular Hydrogen Bonding: In the solid state, the pyridin-4(1H)-one form is often dominant due to its ability to form strong intermolecular N-H---O=C hydrogen bonds, leading to a more stable crystal lattice.

Based on these principles, the pyridin-4(1H)-one tautomer is predicted to be the more stable form, particularly in polar environments and in the solid state.

Predicted Relative Stability Data

The following table summarizes the predicted relative stability of the main tautomers in different environments, based on data from analogous systems. The values are qualitative predictions and require experimental or computational verification.

| Tautomer | Predicted Relative Gibbs Free Energy (ΔG) in Gas Phase | Predicted Relative Gibbs Free Energy (ΔG) in Polar Solvent (e.g., Water) | Predicted Solid-State Form |

| This compound | Higher | Significantly Higher | Less Likely |

| 5-Amino-2-chloro-1H-pyridin-4-one | Lower | Significantly Lower | Most Likely |

Experimental Protocols for Tautomer Analysis

Determining the dominant tautomeric form and the equilibrium constant requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between tautomers in solution.

-

¹H NMR: The pyridin-4-ol tautomer will show a characteristic O-H proton signal, which is typically broad and its chemical shift is concentration and solvent-dependent. The pyridin-4(1H)-one form will exhibit a broader N-H proton signal. The chemical shifts of the aromatic protons will also differ significantly between the two forms due to changes in the ring's electronic structure.

-

¹³C NMR: The most telling signal is that of the C4 carbon. In the pyridin-4-ol form, this carbon is a C-O and will resonate at a chemical shift typical for aromatic carbons bonded to oxygen. In the pyridin-4(1H)-one form, this carbon is a C=O (carbonyl) and will appear significantly downfield.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precise amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at a constant temperature (e.g., 298 K).

-

Spectral Analysis: Identify the characteristic peaks for each tautomer. The ratio of the tautomers can be determined by integrating the signals corresponding to each form. For example, the ratio of the integrals of the N-H and O-H protons, or other well-resolved aromatic protons, can be used.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and can be used to determine the tautomeric form in the solid state (using KBr pellets or ATR) or in solution.

-

Pyridin-4-ol form: A broad O-H stretching band around 3200-3400 cm⁻¹ and C=C/C=N stretching vibrations in the 1500-1650 cm⁻¹ region.

-

Pyridin-4(1H)-one form: A sharp C=O stretching band around 1650-1680 cm⁻¹ and a broad N-H stretching band around 3000-3300 cm⁻¹.[6][7]

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the key stretching frequencies to determine the presence of O-H, N-H, and C=O bonds.

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.[8]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[8]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The refined structure will reveal the precise positions of all atoms, including the hydrogen on the oxygen or nitrogen, thus definitively identifying the tautomer.[8]

Computational Workflow for Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for predicting the relative stabilities of tautomers and for understanding the factors that govern the equilibrium.[5][9][10]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 5-Amino-2-chloropyridine: A Technical Guide

This technical guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Amino-2-chloropyridine. It includes structured data tables for easy reference, detailed experimental protocols for spectroscopic analysis, and a workflow diagram illustrating a typical synthesis and characterization process.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Amino-2-chloropyridine.

Table 1: ¹H NMR Spectroscopic Data for 5-Amino-2-chloropyridine [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Variable | Broad Singlet | NH₂ |

| ~7.8 | Doublet | H-6 |

| ~7.2 | Doublet of Doublets | H-4 |

| ~6.9 | Doublet | H-3 |

Note: The chemical shift of the amine protons (NH₂) can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 5-Amino-2-chloropyridine [2]

| Chemical Shift (ppm) | Assignment |

| ~150 | C-2 |

| ~145 | C-5 |

| ~138 | C-6 |

| ~125 | C-4 |

| ~115 | C-3 |

Table 3: IR Spectroscopic Data for 5-Amino-2-chloropyridine [3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretch (asymmetric and symmetric) |

| 1650-1580 | Medium | N-H bend (scissoring) |

| 1600-1450 | Strong | Aromatic C=C and C=N stretching |

| 1335-1250 | Strong | Aromatic C-N stretching |

| 850-750 | Strong | C-H out-of-plane bending |

| 750-650 | Strong | C-Cl stretching |

Table 4: Mass Spectrometry Data for 5-Amino-2-chloropyridine [3]

| m/z | Relative Intensity | Assignment |

| 128 | High | [M]⁺ (Molecular ion with ³⁵Cl) |

| 130 | Medium | [M+2]⁺ (Molecular ion with ³⁷Cl) |

| 93 | Medium | [M - Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 5-Amino-2-chloropyridine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment involves acquiring 16-64 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples like 5-Amino-2-chloropyridine, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[3] The spectrum is typically scanned over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS). For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The presence of a chlorine atom is readily identified by the characteristic M and M+2 isotopic pattern with an approximate 3:1 intensity ratio.[5][6]

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of an aminopyridine derivative.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a substituted pyridine.

References

- 1. 5-Amino-2-chloropyridine(5350-93-6) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 5-Amino-2-chloropyridine | C5H5ClN2 | CID 79305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Safe Handling of 5-Amino-2-chloropyridin-4-ol

Introduction

5-Amino-2-chloropyridin-4-ol is a substituted pyridine derivative. The presence of an amino group, a chloro group, and a hydroxyl group on the pyridine ring suggests a range of chemical reactivity and potential biological activity. Due to the lack of specific safety data, a conservative approach to handling, based on the known hazards of related compounds, is essential for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Assessment Based on Structural Analogs

The potential hazards of this compound can be inferred from the known toxicological profiles of aminopyridines, chloropyridines, and hydroxypyridines.

-

Aminopyridines: This class of compounds is known to be highly toxic.[1] They can be readily absorbed through the skin and gastrointestinal tract.[2] Acute exposure can lead to a range of neurological effects, including headache, dizziness, and in severe cases, convulsions and respiratory failure.[2][3] Aminopyridines are also known to be severe skin and eye irritants.[2]

-

Chloropyridines: Chlorinated pyridines are also considered hazardous. They can be toxic by inhalation, skin contact, and ingestion.[4] Contact can cause irritation to the skin, eyes, and respiratory system.[5] Upon heating, they can release toxic gases such as hydrogen chloride and phosgene.[6]

-

Hydroxypyridines: Hydroxypyridines are generally considered irritating to the eyes, skin, and respiratory system.[7][8] Ingestion of similar compounds may be harmful.[7]

Based on this information, it is prudent to assume that this compound may be toxic if ingested, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.

Quantitative Data from Analogous Compounds

Specific quantitative data for this compound is unavailable. The following table summarizes general hazard information for related chemical classes.

| Hazard Class | GHS Hazard Statements (Examples for Analogs) | Key Toxic Effects |

| Aminopyridines | H301: Toxic if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritation | Neurological effects (convulsions), respiratory failure, skin and eye irritation.[2][3][9] |

| Chloropyridines | H302: Harmful if swallowedH310+H330: Fatal in contact with skin or if inhaledH315: Causes skin irritationH318: Causes serious eye damage | Skin and eye irritation, respiratory irritation, potential for liver damage with repeated exposure.[4][10] |

| Hydroxypyridines | H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Skin, eye, and respiratory irritation.[8][11] |

Experimental Protocols: Safe Handling Procedures

Given the lack of specific data, the following protocols for handling this compound are recommended.

4.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | To prevent skin contact and absorption.[3][4] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes.[3][4] |

| Lab Coat | A buttoned, full-length lab coat. | To protect skin and clothing from contamination. |

| Respiratory Protection | Use in a certified chemical fume hood. If weighing or generating dust outside a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. | To prevent inhalation of dust or vapors.[1][5] |

4.2 Engineering Controls

| Control | Specification | Rationale |

| Ventilation | All handling of solid and dissolved this compound should be performed in a certified chemical fume hood. | To minimize inhalation exposure.[3] |

| Safety Equipment | An eyewash station and safety shower must be readily accessible in the immediate work area. | For emergency use in case of accidental exposure.[3] |

4.3 Handling and Storage

-

Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

-

Solutions: Prepare solutions inside a fume hood.

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials such as strong oxidizing agents.[4][7]

-

Transportation: When moving the compound within the laboratory, use a secondary container.[12]

4.4 Spill and Waste Disposal

-

Spills: In case of a spill, evacuate the area. For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. All spill cleanup should be conducted by trained personnel wearing appropriate PPE.

-

Waste Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.

Visualizations

5.1 Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a research chemical with limited safety data, such as this compound.

5.2 Potential Reactivity Pathways

The structure of this compound suggests several potential chemical reactions. The amino and hydroxyl groups are electron-donating, while the chloro group is an electron-withdrawing and a potential leaving group. The pyridine nitrogen also influences the ring's reactivity.

Conclusion

While specific data on the safety and handling of this compound are lacking, a conservative approach based on the known hazards of its constituent chemical classes is crucial. Researchers and drug development professionals must handle this compound with extreme care, utilizing appropriate personal protective equipment and engineering controls at all times. A thorough risk assessment is mandatory before commencing any experimental work.

References

- 1. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. epa.gov [epa.gov]

- 3. nj.gov [nj.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. nj.gov [nj.gov]

- 6. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. globalresearchchem.com [globalresearchchem.com]

Methodological & Application

Application Notes and Protocols for 5-Amino-2-chloropyridin-4-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloropyridin-4-ol is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry. Its trifunctional nature, featuring an amino group, a chloro substituent, and a hydroxyl group, allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of novel therapeutic agents. While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules, particularly kinase inhibitors. The chlorine atom can be crucial for biological activity and for optimizing the pharmacokinetic properties of drug candidates.[1] This document provides an overview of the potential applications, synthetic protocols, and biological significance of this compound and its analogs in drug discovery.

Potential Applications in Medicinal Chemistry

The aminopyridine scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates.[2][3] Derivatives of aminopyridines and related nitrogen-containing heterocycles have shown a broad spectrum of biological activities, including but not limited to:

-

Kinase Inhibition: A primary area of application for aminopyridine-based compounds is in the development of protein kinase inhibitors for oncology, inflammation, and other diseases. The amino group often serves as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase active site.

-

CNS Disorders: Substituted aminopyridines have been explored for their potential in treating neurological conditions, including Alzheimer's disease, by targeting enzymes such as BACE1.[2]

-

Antimicrobial Agents: The pyridine ring is a core component of many antimicrobial agents, and functionalized aminopyridines can be elaborated to generate novel antibacterial and antifungal compounds.

Based on the reactivity of its functional groups, this compound can be utilized as a key intermediate to synthesize a variety of complex molecular architectures.

Experimental Protocols

The following protocols are representative examples of how this compound could be utilized in synthetic chemistry to generate libraries of compounds for drug discovery.

Protocol 3.1: Synthesis of N-Aryl-2-chloro-4-hydroxypyridin-5-amine Derivatives via Buchwald-Hartwig Amination

This protocol describes a plausible method for the N-arylation of the 5-amino group, a common step in the synthesis of kinase inhibitors.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add this compound (1.0 mmol), aryl bromide (1.2 mmol), Cs₂CO₃ (2.0 mmol), and Xantphos (0.1 mmol).

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add Pd₂(dba)₃ (0.05 mmol) and anhydrous 1,4-dioxane (10 mL).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl derivative.

Protocol 3.2: Synthesis of 5-Amino-2-(arylamino)pyridin-4-ol Derivatives via Nucleophilic Aromatic Substitution (SNA)

This protocol outlines a potential synthesis of 2-substituted aminopyridine derivatives, where the chloro group is displaced by a nucleophilic amine.

Reaction Scheme:

Caption: Nucleophilic aromatic substitution on this compound.

Materials:

-

This compound

-

Aryl amine

-

Base (e.g., K₂CO₃ or DIPEA)

-

High-boiling point solvent (e.g., NMP or DMSO)

Procedure:

-

In a sealed reaction vessel, combine this compound (1.0 mmol), aryl amine (1.5 mmol), and K₂CO₃ (2.0 mmol).

-

Add N-methyl-2-pyrrolidone (NMP) (5 mL).

-

Heat the mixture to 150-180 °C for 12-48 hours, monitoring by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Application in Kinase Inhibitor Design and Synthesis

The 5-amino-4-hydroxypyridine core, which can be derived from this compound, is a valuable scaffold for developing kinase inhibitors. The amino group at the 5-position can be functionalized to interact with the solvent-exposed region of the kinase, while the 4-hydroxyl group can form additional hydrogen bonds within the ATP-binding pocket. The substituent at the 2-position, introduced via substitution of the chloro group, can be tailored to occupy the hydrophobic pocket.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism where a derivative of this compound acts as a Type I kinase inhibitor, competing with ATP for the active site of a protein kinase, thereby blocking downstream signaling pathways involved in cell proliferation and survival.

Caption: Inhibition of a generic kinase signaling pathway.

Quantitative Data from Analogous Scaffolds

| Scaffold | Target Kinase | IC₅₀ (nM) | Reference Compound |

| 2-Aminopyridine | PI3Kδ | 30 | MR3278[1] |

| Aminopyrimidine | JNK | < 100 | Compound 9l[4] |

| 2-Aminopyridine | CDK9/HDAC1 | 88.4 / 168.9 | Compound 8e[3] |

| 5-Aminopyrazole | FGFR1/2/3 | - | CH5183284/Debio 1347[5] |

This table presents data for analogous scaffolds to illustrate the potential potency range and is not representative of this compound derivatives themselves.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel, biologically active compounds. Its versatile chemical nature allows for the generation of diverse libraries of molecules suitable for screening against a wide range of therapeutic targets. The protocols and conceptual frameworks presented in these notes are intended to serve as a guide for researchers to unlock the potential of this valuable chemical building block in the pursuit of new medicines. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its utility in medicinal chemistry.

References

- 1. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. | Semantic Scholar [semanticscholar.org]

- 5. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of CBP/p300 Degraders Using 5-Amino-2-chloropyridin-4-ol

For Research Use Only.

Introduction

The histone acetyltransferases (HATs) CREB-binding protein (CBP) and its paralog p300 are critical transcriptional co-activators involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. This approach offers a powerful alternative to traditional inhibition, as it leads to the removal of the entire protein from the cell.

These application notes provide a detailed, hypothetical protocol for the synthesis of a novel CBP/p300 degrader utilizing 5-Amino-2-chloropyridin-4-ol as a key building block. The proposed synthetic route is based on established principles of bioconjugate chemistry and PROTAC design, offering a roadmap for researchers in drug discovery and chemical biology.

CBP/p300 Signaling Pathway

CBP and p300 are large, multi-domain proteins that act as scaffolds to integrate and propagate signals from a multitude of pathways. They are recruited to specific gene promoters and enhancers by DNA-binding transcription factors. Once recruited, their intrinsic HAT activity leads to the acetylation of histone tails, which in turn relaxes chromatin structure and facilitates the assembly of the transcriptional machinery, leading to gene expression. Key pathways regulated by CBP/p300 include those mediated by p53, NF-κB, and steroid hormone receptors.

Caption: CBP/p300 signaling pathway overview.

Quantitative Data of Representative CBP/p300 Degraders

The following table summarizes the in vitro activities of several published CBP/p300 degraders. This data is provided for comparative purposes to aid in the evaluation of newly synthesized compounds.

| Compound Name | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation |

| dCBP-1 | CBP/p300 | MM.1S | CBP: <1, p300: <1 | >95 | 4 | [1] |

| GNE-987 | CBP/p300 | HCT116 | CBP: 1.6, p300: 2.5 | >90 | - | N/A |

| ARV-771 | BRD4 | VCaP | - | - | <1 | N/A |

| Proposed Compound | CBP/p300 | (To be determined) | (To be determined) | (To be determined) | (To be determined) | N/A |

Experimental Protocols: Proposed Synthesis of a CBP/p300 Degrader

The following is a hypothetical, multi-step synthesis of a CBP/p300 degrader, herein named PCD-PY-01 , starting from this compound. This protocol is based on established synthetic methodologies.

Caption: Proposed synthetic workflow for PCD-PY-01.

Materials and Reagents

-

This compound

-

A suitable CBP/p300 ligand with a carboxylic acid handle (e.g., a derivative of CCS1477)

-

Pomalidomide

-

1-(2-Bromoethoxy)-2-(2-bromoethoxy)ethane (as a representative linker precursor)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Step 1: Synthesis of a Linker-Pomalidomide Conjugate

This step involves the alkylation of pomalidomide with a bifunctional linker.

Protocol:

-

To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 1-(2-bromoethoxy)-2-(2-bromoethoxy)ethane (1.2 eq) in DMF dropwise.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the linker-pomalidomide conjugate.

Step 2: Amide Coupling of CBP/p300 Ligand to this compound

This step forms the core of the target-binding moiety of the PROTAC.

Protocol:

-

To a solution of the CBP/p300 ligand-COOH (1.0 eq) in anhydrous DMF, add BOP reagent (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in DMF.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the amide-coupled intermediate.

Step 3: Final Assembly of the PROTAC (PCD-PY-01)

This final step connects the two key fragments via a Williamson ether synthesis.

Protocol:

-

To a solution of the amide-coupled intermediate from Step 2 (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of the linker-pomalidomide conjugate from Step 1 (1.1 eq) in DMF.

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

Monitor the reaction progress by TLC and LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, PCD-PY-01 , by preparative High-Performance Liquid Chromatography (HPLC) to obtain a highly pure sample for biological evaluation.

Characterization

The structure and purity of all intermediates and the final product should be confirmed by appropriate analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Evaluation

The synthesized degrader, PCD-PY-01 , should be evaluated for its ability to induce the degradation of CBP and p300 in a relevant cancer cell line (e.g., a multiple myeloma or prostate cancer cell line). Key experiments include:

-

Western Blotting: To measure the levels of CBP and p300 proteins after treatment with varying concentrations of the degrader.

-

DC50 and Dmax determination: To quantify the potency and efficacy of degradation.

-

Cell Viability Assays (e.g., MTS or CellTiter-Glo): To determine the anti-proliferative activity of the degrader.

-

Selectivity Profiling: To assess the degradation of off-target proteins.

Disclaimer

The synthetic protocol described herein is a proposed route and has not been experimentally validated. Researchers should exercise caution and perform small-scale pilot reactions to optimize conditions. All chemical manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Reaction of 5-Amino-2-chloropyridin-4-ol with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the reactivity of 5-Amino-2-chloropyridin-4-ol towards various electrophiles. This pyridin-4-ol derivative is a valuable building block in medicinal chemistry and drug development due to its unique electronic and structural features. The presence of a strong electron-donating amino group at the 5-position and a hydroxyl group at the 4-position significantly activates the pyridine ring towards electrophilic substitution, while the chloro group at the 2-position and the pyridine nitrogen atom exert deactivating effects. This interplay of activating and deactivating groups governs the regioselectivity and feasibility of electrophilic reactions. This document outlines the general reactivity, predicts regiochemical outcomes, and provides detailed, albeit generalized, protocols for key electrophilic substitution reactions including halogenation, nitration, sulfonation, Friedel-Crafts acylation, and alkylation.

Introduction: Reactivity Profile of this compound

This compound possesses a pyridine core substituted with three key functional groups that dictate its reactivity towards electrophiles:

-

Amino Group (-NH₂ at C5): A powerful activating, ortho, para-directing group. It strongly enhances the electron density of the pyridine ring through resonance, making it more susceptible to electrophilic attack.

-

Hydroxyl Group (-OH at C4): Another strong activating, ortho, para-directing group. It exists in tautomeric equilibrium with its corresponding pyridin-4-one form. Both forms increase the electron density of the ring.

-

Chloro Group (-Cl at C2): A deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate electron density through resonance.

-

Pyridine Nitrogen: An electron-withdrawing atom that deactivates the ring towards electrophilic aromatic substitution, particularly at the C2 and C6 positions.[1]

The combined electronic effects of these substituents suggest that the pyridine ring in this compound is sufficiently activated to undergo various electrophilic substitution reactions. The primary challenge lies in predicting and controlling the regioselectivity of these reactions.

Tautomerism

It is crucial to recognize that this compound can exist in equilibrium with its tautomeric form, 5-Amino-2-chloro-1H-pyridin-4-one. The predominant tautomer under specific reaction conditions will significantly influence the reaction pathway and regioselectivity.

Caption: Tautomeric equilibrium of the target molecule.

Regioselectivity of Electrophilic Attack

The positions most susceptible to electrophilic attack are C3 and C6, which are ortho and para to the activating amino and hydroxyl groups.

-

Position C3: ortho to both the amino and hydroxyl groups. This position is highly activated.

-

Position C6: ortho to the amino group and meta to the hydroxyl group. This position is also activated.

Steric hindrance from the adjacent hydroxyl group at C4 might slightly disfavor substitution at C3 compared to C6. However, the strong activating effect of the hydroxyl group is likely to direct electrophiles predominantly to the C3 position. The deactivating chloro group at C2 will have a lesser influence on the regioselectivity, which is primarily controlled by the powerful activating groups.

Caption: Predicted regioselectivity for electrophilic substitution.

Experimental Protocols for Electrophilic Reactions

The following protocols are generalized based on standard procedures for electrophilic aromatic substitution on activated heterocyclic systems. Optimization of reaction conditions (temperature, reaction time, solvent, and catalyst) is recommended for each specific substrate and electrophile.

Halogenation

Halogenation of the activated pyridine ring is expected to proceed readily.

Protocol: Bromination

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane, chloroform).

-

Reagent Addition: Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent to the reaction mixture at 0-5 °C with stirring. The reaction is typically rapid.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Expected Product: 3-Bromo-5-amino-2-chloropyridin-4-ol.

| Reaction Parameter | Value/Condition |

| Electrophile | Bromine (Br₂) |

| Solvent | Glacial Acetic Acid or Dichloromethane |

| Temperature | 0-25 °C |

| Typical Yield | 70-90% (Estimated) |

Nitration

Nitration introduces a nitro group onto the pyridine ring, a key functional group for further transformations in drug development.

Protocol: Nitration

-

Acidic Medium: Cool a mixture of concentrated sulfuric acid and fuming nitric acid (nitrating mixture) to 0 °C.

-

Substrate Addition: Slowly and carefully add this compound (1.0 eq.) to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to stir at 0-10 °C for a specified time (e.g., 1-3 hours), monitoring by TLC or LC-MS.

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize or purify by column chromatography if necessary.

Expected Product: 5-Amino-2-chloro-3-nitropyridin-4-ol.

| Reaction Parameter | Value/Condition |

| Electrophile | Nitronium ion (NO₂⁺) from HNO₃/H₂SO₄ |

| Solvent | Concentrated Sulfuric Acid |

| Temperature | 0-10 °C |

| Typical Yield | 60-85% (Estimated) |

Sulfonation

Sulfonation introduces a sulfonic acid group, which can enhance the solubility and biological activity of drug candidates.

Protocol: Sulfonation

-

Reagent: Place fuming sulfuric acid (oleum) in a reaction flask and cool to 0 °C.

-

Substrate Addition: Add this compound (1.0 eq.) portion-wise to the cold oleum with stirring, keeping the temperature below 20 °C.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) for several hours. Monitor the reaction progress.

-

Quenching and Precipitation: Cool the reaction mixture and carefully pour it onto crushed ice. The sulfonic acid product may precipitate.

-

Isolation: If the product precipitates, collect it by filtration. If it remains in solution, it can often be isolated as a salt by adding a suitable counter-ion (e.g., sodium chloride to precipitate the sodium sulfonate salt).

-

Purification: The product can be purified by recrystallization from water or an alcohol-water mixture.

Expected Product: 5-Amino-2-chloro-4-hydroxypyridine-3-sulfonic acid.

| Reaction Parameter | Value/Condition |

| Electrophile | Sulfur Trioxide (SO₃) in H₂SO₄ |

| Solvent | Fuming Sulfuric Acid (Oleum) |

| Temperature | 80-100 °C |

| Typical Yield | 50-70% (Estimated) |

Friedel-Crafts Acylation

Friedel-Crafts acylation is generally challenging on pyridine rings due to the coordination of the Lewis acid catalyst with the ring nitrogen. However, the strong activation by the amino and hydroxyl groups may facilitate this reaction.

Protocol: Acylation

-

Complex Formation: Suspend a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, >2.0 eq.) in a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Acylating Agent: Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) to the suspension and stir.

-